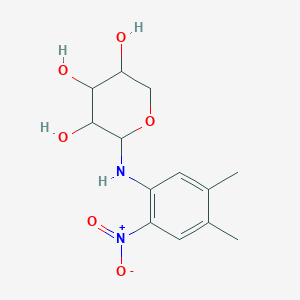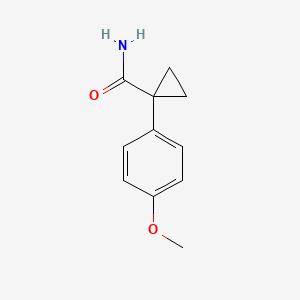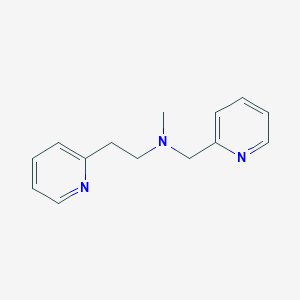![molecular formula C15H14N2O5 B11108757 2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide CAS No. 328002-87-5](/img/structure/B11108757.png)
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is a phenolic amide compound Phenolic amides are known for their diverse biological activities and are often found in various plants and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic amides depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide involves its interaction with various molecular targets. The phenolic groups can act as antioxidants by scavenging free radicals. The imine group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
- 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
Uniqueness
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. The imine group also adds to its versatility in chemical reactions and potential interactions with biological targets.
Propiedades
Número CAS |
328002-87-5 |
|---|---|
Fórmula molecular |
C15H14N2O5 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-22-14-6-9(2-5-12(14)19)8-16-17-15(21)11-4-3-10(18)7-13(11)20/h2-8,18-20H,1H3,(H,17,21)/b16-8+ |
Clave InChI |
ZHMKIYRTBVQEPK-LZYBPNLTSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11108675.png)

![4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11108692.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108697.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108702.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/structure/B11108704.png)


![6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11108726.png)
![Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate](/img/structure/B11108728.png)
![3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate](/img/structure/B11108736.png)
![4-(Azepan-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B11108742.png)

![2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11108752.png)
